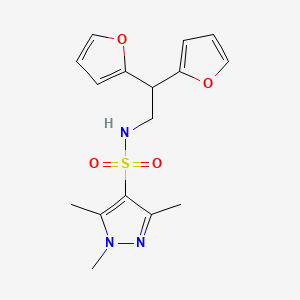
N-(2,2-di(furan-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis of this compound’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Properties like solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present in the compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of compounds containing furan and sulfonamide groups, like the title compound, is significant for developing novel materials with potential applications in various fields. For example, Asiri et al. (2012) investigated a related compound, highlighting its structural twists and supramolecular chains formed through hydrogen bonding, indicating potential applications in molecular engineering and design Asiri, Faidallah, Alamry, Ng, & Tiekink, 2012.
Antibacterial Applications
Research on heterocyclic compounds containing a sulfonamido moiety, similar to the target compound, has shown promising antibacterial properties. Azab, Youssef, and El-Bordany (2013) synthesized novel heterocyclic compounds with a sulfonamido moiety, demonstrating significant antibacterial activities. This suggests potential applications of similar compounds in developing new antibacterial agents Azab, Youssef, & El-Bordany, 2013.
Inhibition of Biological Enzymes
Compounds with sulfonamide groups have been researched for their inhibitory effects on various biological enzymes. Büyükkıdan et al. (2017) synthesized a pyrazole-based sulfonamide and its metal complexes, investigating their inhibition on human carbonic anhydrase isoenzymes. Their findings revealed potent inhibitory activities, suggesting applications in treating conditions associated with enzyme dysregulation Büyükkıdan, Büyükkıdan, Bülbül, Kasımoğulları, & Mert, 2017.
Anticancer and Antiviral Activities
Compounds featuring pyrazole and sulfonamide pharmacophores have been explored for their anticancer and antiviral potentials. Küçükgüzel et al. (2013) synthesized derivatives of celecoxib, a well-known sulfonamide, and assessed their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This study underscores the versatility of sulfonamide-containing compounds in therapeutic applications Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpinar, Özsavcı, Şener, Kaushik-Basu, Basu, & Talele, 2013.
Hybrid Compounds for Broad Biological Activities
The creation of hybrid compounds incorporating sulfonamide groups can lead to a broad spectrum of biological activities. Ghomashi, Ghomashi, Aghaei, & Massah (2022) reviewed advances in designing sulfonamide hybrids, demonstrating their significant potential in pharmacology due to their diverse biological activities Ghomashi, Ghomashi, Aghaei, & Massah, 2022.
Wirkmechanismus
The mechanism of action of a compound usually refers to how it interacts with biological systems. This is often relevant for drugs or bioactive compounds. Without specific information, it’s hard to predict the mechanism of action for this compound.
Eigenschaften
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-11-16(12(2)19(3)18-11)24(20,21)17-10-13(14-6-4-8-22-14)15-7-5-9-23-15/h4-9,13,17H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJIPUCJZVVVCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2561626.png)
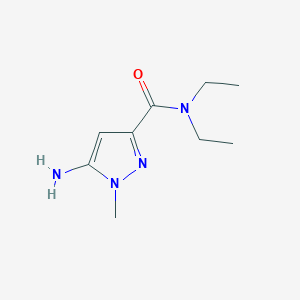

![(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2561631.png)
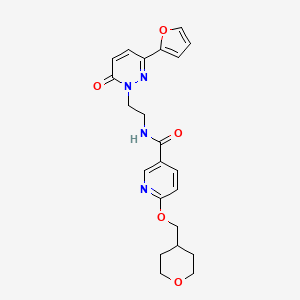
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2561634.png)
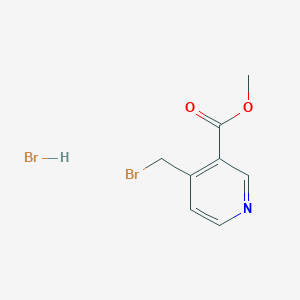
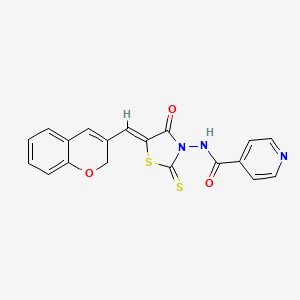

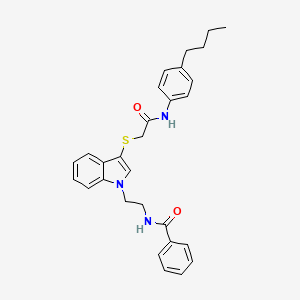
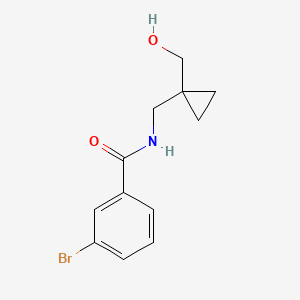
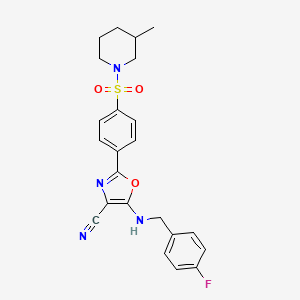
![N-(4-bromobenzyl)-4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2561647.png)
![4-chloro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2561648.png)